molecular formula C26H28N2S B5101923 2-benzyl-4-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]

2-benzyl-4-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]

Cat. No.: B5101923
M. Wt: 400.6 g/mol
InChI Key: FNXKZWKQCHDEKK-UHFFFAOYSA-N
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Description

2-benzyl-4-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane] is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including antibacterial, antitumor, and antiviral properties . This particular compound features a spiro-fused structure, which often imparts unique chemical and biological properties.

Properties

IUPAC Name

2-benzyl-4-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2S/c1-2-29-25-23-24(27-22(28-25)17-19-11-5-3-6-12-19)21-14-8-7-13-20(21)18-26(23)15-9-4-10-16-26/h3,5-8,11-14H,2,4,9-10,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXKZWKQCHDEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NC2=C1C3(CCCCC3)CC4=CC=CC=C42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-4-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane] typically involves multiple steps. One common route starts with the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with 2-(chloromethyl)-5-ethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one in the presence of potassium hydroxide . This reaction forms the desired spiro compound with a sulfanyl group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-4-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane] undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions.

    Substitution: The benzyl and ethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

2-benzyl-4-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzyl-4-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane] involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The quinazoline ring can intercalate with DNA, disrupting its replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one
  • 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one

Uniqueness

2-benzyl-4-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane] is unique due to its specific spiro-fused structure and the presence of both benzyl and ethylsulfanyl groups. These features contribute to its distinct chemical reactivity and biological activity .

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